molecular formula C6H8BrN3 B1267340 3-Bromo-5,6-dimethylpyrazin-2-amine CAS No. 6294-69-5

3-Bromo-5,6-dimethylpyrazin-2-amine

Cat. No.: B1267340
CAS No.: 6294-69-5
M. Wt: 202.05 g/mol
InChI Key: XMDSQJUFCJOKCI-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyrazin-2-amine is a brominated pyrazine derivative with two methyl substituents at positions 5 and 4. Its molecular formula is C₆H₈BrN₃, and it has a molecular weight of 230.05 g/mol. The compound’s structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 5. The bromine atom at position 3 and methyl groups at positions 5 and 6 confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-bromo-5,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSQJUFCJOKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278726
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-69-5
Record name NSC9621
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5,6-dimethylpyrazin-2-amine involves the bromination of 5,6-dimethylpyrazin-2-amine using N-bromosuccinimide (NBS) in acetonitrile. The reaction is typically carried out at temperatures ranging from 0°C to room temperature over a period of 30 minutes. The reaction mixture is then treated with aqueous sodium thiosulfate, and the product is extracted using ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography using a solvent system of hexane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydropyrazine derivatives.

Scientific Research Applications

3-Bromo-5,6-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions and as a ligand in binding studies.

    Industry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyrazin-2-amine largely depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Properties
This compound Br (C3), Me (C5, C6) C₆H₈BrN₃ 230.05 Selective substitution at C3 due to methyl steric hindrance; increased lipophilicity
3,5-Dibromo-6-methylpyrazin-2-amine Br (C3, C5), Me (C6) C₅H₅Br₂N₃ 266.92 Higher reactivity in cross-coupling (e.g., Suzuki, Sonogashira) due to dual Br sites
3-Bromo-5-phenylpyrazin-2-amine Br (C3), Ph (C5) C₁₀H₈BrN₃ 266.10 Enhanced conjugation via phenyl group; altered electronic properties
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Br (C5), ethynyl-TMS (C3) C₉H₁₂BrN₃Si 294.19 Ethynyl group enables functionalization (e.g., desilylation for further coupling)
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde Br (C3), Me (C5, C6), CHO C₈H₇BrN₂O 229.06 Pyridine core with aldehyde functionality; distinct reactivity in nucleophilic additions

Electronic and Steric Effects

  • Methyl vs. Bromine Substitution : The methyl groups in this compound create steric hindrance, limiting nucleophilic attack at adjacent positions. In contrast, 3,5-dibromo-6-methylpyrazin-2-amine lacks methyl groups at C5, allowing bromine atoms at C3 and C5 to participate in sequential coupling reactions .
  • Phenyl vs. Methyl Groups : The phenyl substituent in 3-bromo-5-phenylpyrazin-2-amine introduces strong electron-withdrawing effects, stabilizing negative charge during substitution reactions. This contrasts with the electron-donating methyl groups in the target compound, which increase electron density at the pyrazine ring .

Reactivity in Cross-Coupling Reactions

  • This compound : Methyl groups at C5 and C6 sterically protect C4 and C6 positions, directing coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to the brominated C3 site. This selectivity is advantageous in stepwise functionalization .
  • 3,5-Dibromo-6-methylpyrazin-2-amine: Dual bromine atoms enable sequential couplings, as demonstrated in , where a dibromo pyrazine underwent Sonogashira coupling at C3, leaving C5-Br available for further modification .

Physicochemical Properties

  • Lipophilicity : The methyl groups in this compound enhance lipophilicity (logP ~2.1), making it more membrane-permeable than analogs like 3-bromo-5-phenylpyrazin-2-amine (logP ~3.5 due to phenyl) .
  • Solubility : Polar substituents (e.g., ethynyl-TMS in 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) reduce aqueous solubility compared to methyl-substituted analogs .

Biological Activity

3-Bromo-5,6-dimethylpyrazin-2-amine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern with both bromine and two methyl groups on the pyrazine ring. This structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications .

Target of Action

This compound is known to exhibit multiple biological activities, including:

  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antifungal
  • Antioxidant
  • Antitumor
  • Kinase inhibitory properties .

Mode of Action

The compound interacts with specific biomolecules such as enzymes and receptors, leading to alterations in their activity. This interaction can result in either inhibition or activation, depending on the nature of the target .

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), which enhances its potential therapeutic applications .

Cellular Effects

This compound significantly influences cellular functions by modulating:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

For instance, it can alter the expression of genes involved in metabolic pathways, affecting the production of key metabolites .

Temporal Effects in Laboratory Settings

Research indicates that the efficacy of this compound can change over time due to factors such as stability and degradation. Studies show that while it remains stable under certain conditions, prolonged exposure can lead to decreased efficacy .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage. Lower doses may yield minimal effects, while higher doses can induce substantial changes in cellular function and metabolism .

Metabolic Pathways

This compound participates in various metabolic pathways by interacting with enzymes and cofactors. It influences metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported within cells through specific mechanisms involving transporters and binding proteins. This facilitates its movement across cellular membranes and localization within specific compartments .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds to elucidate potential applications:

  • Inhibition Studies : Research on pyrrolopyrazine derivatives has shown promising results in inhibiting various enzymes linked to disease processes.
  • Antiviral Activity : A related pyrazine derivative (T-1106) demonstrated significant antiviral effects against yellow fever virus in animal models, suggesting that similar compounds may possess antiviral properties .
  • Enzyme Interaction : Studies using whole cells of Burkholderia sp. have shown that certain pyridinic compounds undergo hydroxylation and other transformations when incubated with this bacterium, indicating potential biotransformation pathways for related pyrazine derivatives .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, anti-inflammatoryUnique substitution pattern
3-Bromo-5-methylpyrazin-2-amineLimited studies availableFewer substituents
3-Chloro-5,6-dimethylpyrazin-2-amineAntiviral properties suggestedChlorine instead of bromine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5,6-dimethylpyrazin-2-amine
Reactant of Route 2
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